molecular formula C16H18ClN5O B2407509 N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea CAS No. 339017-96-8

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea

Cat. No.: B2407509
CAS No.: 339017-96-8
M. Wt: 331.8
InChI Key: QDTANANZNKOKIK-UHFFFAOYSA-N
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Description

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea typically involves the reaction of 4-chloro-6-piperidino-2-pyrimidine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea can be compared with other urea derivatives, such as:

  • N-(4-chloro-2-pyrimidinyl)-N’-phenylurea
  • N-(4-chloro-6-morpholino-2-pyrimidinyl)-N’-phenylurea
  • N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-methylurea

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

1-(4-chloro-6-piperidin-1-ylpyrimidin-2-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c17-13-11-14(22-9-5-2-6-10-22)20-15(19-13)21-16(23)18-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTANANZNKOKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)NC(=O)NC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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